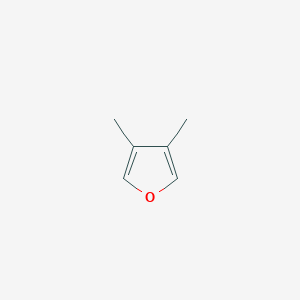

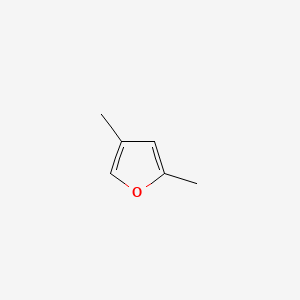

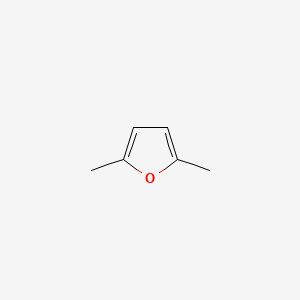

3,4-Dimethylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPMIPYSOTYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174960 | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20843-07-6 | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylfuran: Properties, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethylfuran, a heterocyclic organic compound. It details its chemical and physical properties, including its CAS number and molecular weight, and presents a detailed experimental protocol for its synthesis. While direct experimental data on the specific biological signaling pathways of 3,4-Dimethylfuran is limited, this guide outlines the well-established metabolic activation and toxicity pathways of furan (B31954) and its derivatives, which are highly likely to be applicable to 3,4-Dimethylfuran. The document summarizes key quantitative data in structured tables and includes diagrams generated using the DOT language to illustrate the synthesis workflow and the proposed mechanism of toxicity. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical and Physical Properties

3,4-Dimethylfuran is a substituted furan with two methyl groups attached to the carbon atoms at positions 3 and 4 of the furan ring. Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20843-07-6 | [1] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 103-104 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water. |

Synthesis of 3,4-Dimethylfuran

A common synthetic route to 3,4-Dimethylfuran involves the reduction of 2,3-dimethyl-2-butenolide.

Experimental Protocol: Synthesis of 3,4-Dimethylfuran

Materials:

-

2,3-dimethyl-2-butenolide

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous diethyl ether or toluene (B28343)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2,3-dimethyl-2-butenolide dissolved in anhydrous diethyl ether or toluene under an inert atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) solution is added dropwise to the cooled solution via a syringe or an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate at -78 °C. The mixture is then allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low pressure and temperature to yield crude 3,4-Dimethylfuran.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis of furan and its derivatives, including 3,4-Dimethylfuran.

Experimental Protocol: GC-MS Analysis of 3,4-Dimethylfuran

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler (for volatile samples)

-

GC column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 250 °C at a rate of 10 °C/min

-

Final hold: 5 minutes at 250 °C

-

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring the characteristic ions of 3,4-Dimethylfuran.

Sample Preparation:

-

Samples can be dissolved in a suitable organic solvent (e.g., dichloromethane, hexane) before injection.

-

For trace analysis in complex matrices (e.g., food, biological samples), headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and concentration.

Biological Activity and Proposed Signaling Pathway

Direct experimental evidence for the biological activity and signaling pathways of 3,4-Dimethylfuran is scarce in the scientific literature. However, based on extensive research on furan and other methylfurans, a well-established mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes.[2] It is highly probable that 3,4-Dimethylfuran follows a similar pathway.

Proposed Metabolic Activation and Toxicity Pathway

The primary mechanism of furan-induced toxicity is initiated by the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, which are predominantly found in the liver.[2] This metabolic activation leads to the formation of a highly reactive and electrophilic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dialdehyde (BDA).[2]

This reactive metabolite, BDA, can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[2] Studies on furan have identified numerous protein targets of its reactive metabolite, many of which are mitochondrial proteins crucial for energy metabolism and redox homeostasis.[2] The adduction and subsequent inactivation of these proteins can disrupt cellular energy production, increase oxidative stress, and ultimately lead to cell death and tissue damage, particularly in the liver (hepatotoxicity).

The proposed signaling pathway for the toxicity of 3,4-Dimethylfuran, inferred from the known metabolism of furan, is depicted below.

Conclusion

This technical guide has provided a detailed overview of 3,4-Dimethylfuran, encompassing its fundamental chemical properties, a practical synthesis protocol, and a robust analytical method. While direct research into the specific biological signaling pathways of 3,4-Dimethylfuran is limited, the well-understood toxicology of the furan class of compounds provides a strong basis for inferring its mechanism of action. The proposed metabolic activation pathway, leading to the formation of reactive metabolites and subsequent cellular damage, highlights a critical area for future research to definitively characterize the biological effects of this compound. The information presented herein serves as a foundational resource for scientists and researchers engaged in work with 3,4-Dimethylfuran and related heterocyclic compounds.

References

Spectroscopic Profile of 3,4-Dimethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dimethylfuran, a heterocyclic organic compound of interest in various chemical research domains. Due to the limited availability of directly published experimental spectra for 3,4-dimethylfuran, this guide presents a combination of estimated data derived from closely related analogs and established spectroscopic principles, alongside general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the estimated ¹H and ¹³C NMR spectral data for 3,4-dimethylfuran.

Note on Data Estimation: The chemical shifts for 3,4-dimethylfuran have been estimated based on the known spectral data of furan (B31954), 2,3-dimethylfuran, and 3-methylfuran, and by applying established principles of substituent effects on aromatic systems.

¹H NMR Spectroscopy

Table 1: Estimated ¹H NMR Data for 3,4-Dimethylfuran

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |

| H-2, H-5 | ~7.0 - 7.2 | Singlet | - |

| -CH₃ | ~1.9 - 2.1 | Singlet | - |

Disclaimer: These are estimated values. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 3,4-dimethylfuran is expected to show three distinct signals due to the molecule's symmetry.

Table 2: Estimated ¹³C NMR Data for 3,4-Dimethylfuran

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C-2, C-5 | ~138 - 142 |

| C-3, C-4 | ~115 - 120 |

| -CH₃ | ~10 - 15 |

Disclaimer: These are estimated values and are intended for guidance. One source has reported conflicting and likely erroneous values of δ = 56.6, 48.5, 24.1, and 7.5 ppm. The values presented here are based on more chemically reasonable ranges for furan derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for 3,4-dimethylfuran.

Table 3: Estimated Characteristic IR Peaks for 3,4-Dimethylfuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (furan ring) |

| ~2920, ~2860 | Medium | C-H stretch (methyl groups) |

| ~1600 | Medium | C=C stretch (furan ring) |

| ~1500 | Medium | C=C stretch (furan ring) |

| ~1050 | Strong | C-O-C stretch (furan ring) |

Disclaimer: These are estimated peak positions based on the analysis of furan and its alkylated derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,4-dimethylfuran (C₆H₈O), the molecular ion peak [M]⁺ is expected at an m/z of 96.13.

Table 4: Estimated Major Fragments in the Mass Spectrum of 3,4-Dimethylfuran

| m/z | Possible Fragment |

| 96 | [C₆H₈O]⁺ (Molecular Ion) |

| 81 | [M - CH₃]⁺ |

| 67 | [M - CHO]⁺ |

| 53 | [C₄H₅]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Disclaimer: The fragmentation pattern is an estimation based on general principles of mass spectrometry for aromatic and heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 3,4-dimethylfuran for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is typically used. For a qualitative spectrum, 8-16 scans with a relaxation delay of 1-2 seconds are generally sufficient.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample are required.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid 3,4-dimethylfuran onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Carefully place the "sandwich" of plates into the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 3,4-dimethylfuran in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The concentration should be in the range of 10-100 µg/mL.

Data Acquisition:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating volatile organic compounds.

-

Oven Program: A temperature program is used to separate the components of the sample. For example, hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Detection: The mass spectrometer will detect the fragments of the molecule as they elute from the GC column.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like 3,4-dimethylfuran.

Caption: Workflow for Spectroscopic Analysis of 3,4-Dimethylfuran.

An In-depth Technical Guide to the ¹³C NMR Spectrum Analysis of 3,4-Dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,4-dimethylfuran. It covers spectral predictions based on molecular structure, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Introduction to the ¹³C NMR of 3,4-Dimethylfuran

3,4-Dimethylfuran is a five-membered aromatic heterocycle. Its structure possesses a C₂ axis of symmetry, which significantly simplifies its ¹³C NMR spectrum. Due to this symmetry, the carbon atoms in the molecule are grouped into three chemically equivalent sets:

-

C2 and C5: The two α-carbons adjacent to the oxygen atom.

-

C3 and C4: The two β-carbons, each substituted with a methyl group.

-

Two -CH₃ groups: The carbons of the two equivalent methyl substituents.

Consequently, the proton-decoupled ¹³C NMR spectrum of 3,4-dimethylfuran is expected to exhibit three distinct signals. The chemical shift (δ) of each signal is determined by the local electronic environment of the carbon nuclei. Predicting these shifts is a crucial step in structural verification.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of furan (B31954) in CDCl₃ displays signals for the α-carbons (C2, C5) at approximately 142.8 ppm and the β-carbons (C3, C4) at around 109.8 ppm.[1] The addition of methyl groups at the C3 and C4 positions induces the following changes:

-

Methyl Carbons (-CH₃): These sp³-hybridized carbons are expected to resonate in the typical upfield alkyl region.

-

C3 and C4 Carbons: Substitution by methyl groups will cause a downfield shift (a deshielding effect) for these carbons.

-

C2 and C5 Carbons: These carbons are beta to the substituents, and their chemical shift will also be influenced, though typically to a lesser extent.

The predicted chemical shifts are summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3,4-Dimethylfuran

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C5 | ~138 - 143 | Aromatic carbons adjacent to oxygen, slightly shifted from the value in unsubstituted furan (142.8 ppm). |

| C3, C4 | ~120 - 125 | Aromatic carbons bearing the methyl substituent, shifted significantly downfield from furan (109.8 ppm). |

| -CH₃ | ~10 - 15 | Typical range for sp³-hybridized methyl carbons attached to an aromatic ring. |

Note: These are estimated values. Actual chemical shifts can vary slightly based on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is essential for accurate structural analysis. The following is a detailed methodology for obtaining the spectrum of 3,4-dimethylfuran.

3.1. Sample Preparation

-

Compound: Use high-purity 3,4-dimethylfuran (≥98%).

-

Solvent: Dissolve 15-50 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃). CDCl₃ is often preferred for its good solubilizing power and well-characterized residual solvent and ¹³C signals (δ ≈ 77.16 ppm).

-

Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).

-

NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer and Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C, or higher) to ensure optimal signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to maximize signal-to-noise.

-

Locking: Lock the spectrometer's magnetic field onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform magnetic field shimming to optimize the homogeneity, resulting in sharp, symmetrical spectral lines.

3.3. Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., 'zgpg30'). This simplifies the spectrum by collapsing all carbon signals into singlets.

-

Spectral Width: Set a spectral width of approximately 200-240 ppm to ensure all expected carbon signals are captured.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining quantitative information, although less critical for simple peak identification.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat spectral baseline.

-

Calibration: Calibrate the chemical shift axis by setting the internal TMS signal to 0.0 ppm or the residual solvent peak (CDCl₃) to 77.16 ppm.

-

Peak Picking: Identify and list the chemical shifts of the peaks in the spectrum.

Workflow and Data Analysis Visualization

The logical process for analyzing the ¹³C NMR spectrum of 3,4-dimethylfuran, from sample to final structure confirmation, is illustrated below.

References

GC-MS Characterization of 3,4-Dimethylfuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 3,4-Dimethylfuran. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the analytical methodologies for this compound. This document outlines its key identifying characteristics, a detailed experimental protocol for its analysis, and visual representations of the analytical workflow and fragmentation patterns.

Introduction to 3,4-Dimethylfuran

3,4-Dimethylfuran is a heterocyclic organic compound with the chemical formula C₆H₈O. As a substituted furan (B31954), its detection and characterization are significant in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential intermediate or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3,4-Dimethylfuran. This guide focuses on the core principles and practical aspects of its characterization using GC-MS.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the GC-MS characterization of 3,4-Dimethylfuran.

Table 1: Physical and Chromatographic Data for 3,4-Dimethylfuran

| Property | Value | Reference |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 20843-07-6 | [2] |

| Kovats Retention Index (Standard Non-Polar Column) | 724 | [1][2] |

Table 2: Illustrative Electron Ionization (EI) Mass Spectrum Data for 3,4-Dimethylfuran

Note: The following data is illustrative of a typical mass spectrum for a dimethylfuran isomer and is intended for guidance. Actual relative intensities may vary based on instrumentation and analytical conditions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 96 | 100 | [C₆H₈O]⁺• (Molecular Ion) |

| 81 | 60 | [C₅H₅O]⁺ |

| 53 | 45 | [C₄H₅]⁺ |

| 43 | 80 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of 3,4-Dimethylfuran. The protocol is a synthesis of established methods for the analysis of furan derivatives and other volatile organic compounds.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace-SPME is a sensitive and solvent-free extraction technique suitable for volatile compounds like 3,4-Dimethylfuran.

-

Apparatus and Materials:

-

20 mL headspace vials with PTFE/silicone septa and magnetic screw caps.

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Heater-shaker or water bath with stirring capability.

-

Autosampler for SPME or a manual SPME holder.

-

-

Procedure:

-

Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial. The exact amount should be optimized based on the expected concentration of the analyte.

-

For solid or semi-solid matrices, add a saturated solution of sodium chloride (NaCl) to the vial to facilitate the release of volatile compounds. A typical ratio is 1:1 (w/v) of sample to saline solution, ensuring a consistent headspace volume.

-

If quantitative analysis is required, spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog).

-

Immediately seal the vial with the screw cap.

-

Place the vial in the heater-shaker and equilibrate the sample at a controlled temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 15-30 minutes) at the same temperature and agitation speed.

-

After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption.

-

GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector.

-

Mass spectrometer (single quadrupole or tandem quadrupole).

-

-

GC Conditions:

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless for 1-2 minutes for trace analysis, or split mode for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 150°C.

-

Ramp 2: Increase at 20°C/min to 250°C, hold for 5 minutes. (This program should be optimized for the specific instrument and to ensure separation from other matrix components.)

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Acquisition Mode: Full scan mode (e.g., m/z 35-350) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis to enhance sensitivity and selectivity, monitoring the characteristic ions of 3,4-Dimethylfuran.

-

Mandatory Visualizations

Experimental Workflow

Caption: A schematic of the GC-MS experimental workflow for 3,4-Dimethylfuran.

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for 3,4-Dimethylfuran.

References

Physical properties of 3,4-Dimethylfuran (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3,4-Dimethylfuran, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.

Physical Properties of 3,4-Dimethylfuran

3,4-Dimethylfuran is a heterocyclic organic compound. An understanding of its physical properties is essential for its proper handling, application, and for the design of chemical processes.

Quantitative Data Summary

The table below summarizes the key physical properties of 3,4-Dimethylfuran.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 103.2 ± 9.0[1] | °C | At 760 mmHg |

| 103.00 to 104.00 (est.)[2] | °C | At 760.00 mm Hg | |

| Density | 0.9 ± 0.1[1] | g/cm³ | Standard Conditions |

Experimental Protocols

The following sections detail standard laboratory methodologies for the determination of the boiling point and density of organic liquids like 3,4-Dimethylfuran.

Determination of Boiling Point (Capillary Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount of 3,4-Dimethylfuran is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is clamped and immersed in a Thiele tube or oil bath.

-

The bath is heated gently and evenly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance (m_pyc).

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured (m_pyc+water). The temperature of the water should be recorded.

-

The mass of the water is calculated (m_water = m_pyc+water - m_pyc).

-

The volume of the pycnometer at that temperature can be calculated using the known density of water at that temperature (V = m_water / ρ_water).

-

The pycnometer is then emptied, dried, and filled with 3,4-Dimethylfuran at the same temperature.

-

The mass of the pycnometer filled with 3,4-Dimethylfuran is measured (m_pyc+sample).

-

The mass of the 3,4-Dimethylfuran is calculated (m_sample = m_pyc+sample - m_pyc).

-

The density of the 3,4-Dimethylfuran is then calculated using the formula: ρ_sample = m_sample / V.

Logical Relationships

The following diagram illustrates the direct relationship between the chemical compound, 3,4-Dimethylfuran, and its fundamental physical properties.

References

An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 3,4-Dimethylfuran (CAS No. 20843-07-6) in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for 3,4-Dimethylfuran, this guide incorporates data from its close structural analogs, 2,3-Dimethylfuran and 2,5-Dimethylfuran, alongside specific data for the target compound where available. The information is intended to ensure the safe use of this chemical by qualified personnel.

Hazard Identification and Classification

3,4-Dimethylfuran is classified as a hazardous substance. It is a highly flammable liquid and vapor and can cause significant irritation to the skin, eyes, and respiratory system.[1] The GHS classification, based on available data, is summarized below.

Table 1: GHS Hazard Classification for 3,4-Dimethylfuran

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly Flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation.[1] |

Note: Data for analogs also indicates potential for acute oral toxicity, allergic skin reactions, and harm to aquatic life.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,4-Dimethylfuran is crucial for its safe handling and for designing experiments.

Table 2: Physical and Chemical Properties of 3,4-Dimethylfuran

| Property | Value | Source |

| CAS Number | 20843-07-6 | [1][2] |

| Molecular Formula | C₆H₈O | [1][2][3][4] |

| Molecular Weight | 96.13 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [5] |

| Boiling Point | 103.2 ± 9.0 °C at 760 mmHg | [4][5] |

| Flash Point | 6.6 ± 5.6 °C (44.0 °F) | [4][5] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 37.8 ± 0.2 mmHg at 25°C | [4][5] |

| Solubility | Soluble in alcohol.[5] Slightly soluble in water (956.1 mg/L at 25 °C est.).[5] |

Safe Handling and Storage Procedures

Strict adherence to safety protocols is mandatory when working with 3,4-Dimethylfuran.

-

Ventilation: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] The ventilation system should be explosion-proof.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][6]

-

Ignition Sources: Eliminate all sources of ignition, including open flames, hot surfaces, and sparks.[6] Use only non-sparking tools and explosion-proof electrical equipment.[6]

-

Static Discharge: To prevent ignition from static electricity, all metal parts of equipment must be grounded and bonded.[6]

Proper PPE is the final line of defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a full-face shield conforming to NIOSH or EN 166 standards.[7][8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8] Wear a flame-retardant, antistatic lab coat or coveralls. Ensure cuffs are tight-fitting.[9] |

| Respiratory Protection | Work should be performed in a chemical fume hood.[3] If the fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][8] |

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the substance.

-

Keep containers tightly closed when not in use.[6]

-

Contaminated work clothing should not be allowed out of the workplace.

-

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6]

-

Keep the container tightly closed and sealed.

-

The storage area should be designated for flammable liquids.

-

Store locked up.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][6]

Emergency Procedures

Immediate and appropriate responses to emergencies can prevent serious injury and damage.

Table 4: First Aid Response

| Exposure Route | Action |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[10] Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[10] If skin irritation or a rash occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |

| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. |

-

Specific Hazards: Highly flammable liquid. Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[6] Containers may explode when heated.[6]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[10]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

-

Personal Precautions: Evacuate the area immediately. Do not breathe vapors. Remove all sources of ignition.[6] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup: Cover drains. Use a non-combustible, inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[10] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[6][10]

Experimental Protocols: General Handling Workflow

While specific experimental protocols vary, the following workflow provides a logical sequence for the safe handling of 3,4-Dimethylfuran as a reagent in a laboratory setting. This protocol is based on the Paal-Knorr furan (B31954) synthesis approach, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl precursor.[11]

-

Preparation and Pre-Reaction Setup:

-

Review the Safety Data Sheet (SDS) or this guide thoroughly.

-

Ensure the chemical fume hood is operational and the workspace is clear of clutter and ignition sources.

-

Assemble all necessary glassware and ensure it is dry.

-

Don the required PPE (goggles, lab coat, gloves).

-

Set up the reaction apparatus within the fume hood. Ground all metal equipment.

-

-

Reagent Transfer:

-

Bring the sealed container of 3,4-Dimethylfuran into the fume hood.

-

Allow the container to reach room temperature before opening to avoid moisture condensation.

-

Carefully uncap the container.

-

Using a clean, dry syringe or cannula, transfer the required amount of the liquid to the reaction vessel. Perform this transfer slowly to avoid splashing.

-

Immediately recap the 3,4-Dimethylfuran container and the reaction vessel.

-

-

Reaction Monitoring:

-

Conduct the reaction under an inert atmosphere if required by the specific protocol.

-

Monitor the reaction's progress using appropriate techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully, typically by adding a saturated sodium bicarbonate solution or similar neutralizing agent.[11]

-

Perform extractions using appropriate solvents within the fume hood.

-

Dry the organic layers and remove the solvent under reduced pressure, being mindful that the product may be volatile.[11]

-

Purify the crude product using methods such as flash column chromatography.[11]

-

-

Waste Disposal:

Toxicity Information

The toxicological properties of 3,4-Dimethylfuran have not been fully investigated.[10] However, based on data from its isomers, it should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin, eye, and respiratory irritation.[1] Some furan derivatives may also cause an allergic skin reaction.[3] An Ames test conducted on 2,5-Dimethylfuran yielded a negative result, suggesting it is not mutagenic in that assay.

Disposal Considerations

-

Waste Classification: Chemical waste containing 3,4-Dimethylfuran is classified as hazardous.[3]

-

Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter the environment. Waste generators must consult hazardous waste regulations to ensure complete and accurate classification.[10]

References

- 1. 3,4-Dimethylfuran | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3,4-Dimethylfuran | CAS#:20843-07-6 | Chemsrc [chemsrc.com]

- 5. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. benchchem.com [benchchem.com]

3,4-Dimethylfuran material safety data sheet (MSDS) information

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 3,4-Dimethylfuran (CAS No. 20843-07-6), compiled from available safety data sheets and chemical databases. The information is intended for use by professionals in research and development environments.

Chemical and Physical Properties

3,4-Dimethylfuran is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem[2] |

| Molecular Weight | 96.13 g/mol | PubChem[2] |

| CAS Number | 20843-07-6 | PubChem[2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[3] |

| Boiling Point | 103.0 - 104.0 °C @ 760 mmHg (estimated) | The Good Scents Company[3] |

| Flash Point | 6.6 °C (44.0 °F) (Tag Closed Cup) (estimated) | The Good Scents Company[3] |

| Vapor Pressure | 37.785 mmHg @ 25 °C (estimated) | The Good Scents Company[3] |

| Water Solubility | 956.1 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |

| logP (o/w) | 2.494 (estimated) | The Good Scents Company[3] |

Hazard Identification and GHS Classification

3,4-Dimethylfuran is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictograms:

Signal Word: Danger[2]

GHS Hazard Statements: [2]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety and Handling section.

GHS Hazard Classification for 3,4-Dimethylfuran.

Toxicological Information

| Toxicity Endpoint | Value | Species | Route | Source |

| Oral Toxicity | Not determined | - | - | The Good Scents Company[3] |

| Dermal Toxicity | Not determined | - | - | The Good Scents Company[3] |

| Inhalation Toxicity | Not determined | - | - | The Good Scents Company[3] |

Experimental Protocols for Safe Handling

While specific experimental protocols for 3,4-Dimethylfuran are not documented in the search results, the following procedures are based on best practices for handling highly flammable and irritant liquids.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

4.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an organic vapor cartridge.[5]

4.3. Handling Procedures

-

Ground and bond containers when transferring material to prevent static discharge.[4][5]

-

Keep the container tightly closed when not in use.[6]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[4]

A logical workflow for the safe handling of 3,4-Dimethylfuran.

First Aid Measures

In case of exposure to 3,4-Dimethylfuran, follow these first aid procedures.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | Thermo Fisher Scientific[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. | Thermo Fisher Scientific[1], Sigma-Aldrich[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | Thermo Fisher Scientific[1], Sigma-Aldrich[6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | Thermo Fisher Scientific[1], Sigma-Aldrich[6] |

Fire-Fighting Measures

Suitable Extinguishing Media: [1]

-

Dry chemical

-

Carbon dioxide (CO₂)

-

Alcohol-resistant foam

-

Water spray may be used to cool closed containers.

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[4]

-

Highly flammable liquid and vapor.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Containers may explode when heated.

-

Hazardous combustion products include carbon monoxide and carbon dioxide.

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[4]

-

Methods for Cleaning Up: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[1][4]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. This substance is classified as a Dangerous Good for transport and may require special shipping arrangements.[1][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.[6]

Ecological Information

Specific ecotoxicity data for 3,4-Dimethylfuran is not available in the searched literature. General information for analogous compounds suggests that it will likely be mobile in the environment due to its volatility.[1] It is not expected to be readily biodegradable. No information on bioaccumulation potential was found.

| Ecotoxicity Endpoint | Value | Species | Source |

| Aquatic Toxicity | Not determined | - | - |

| Persistence and Degradability | Not determined | - | - |

| Bioaccumulative Potential | Not determined | - | - |

Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should consult the original SDS for the most current and comprehensive safety information. All chemical handling should be performed by trained personnel in a controlled environment.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 3,4-Dimethylfuran | C6H8O | CID 34338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dimethyl furan, 20843-07-6 [thegoodscentscompany.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Thermodynamic Stability of the 3,4-Dimethylfuran Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan (B31954) ring, a five-membered aromatic heterocycle, is a ubiquitous scaffold in numerous natural products, pharmaceuticals, and industrial chemicals. Its thermodynamic stability is a critical determinant of its chemical reactivity, metabolic fate, and suitability for various applications. This technical guide provides a comprehensive overview of the thermodynamic stability of the 3,4-dimethylfuran ring, a less-studied isomer of dimethylfuran. Due to a notable absence of direct experimental thermochemical data for 3,4-dimethylfuran in the current scientific literature, this guide establishes a robust framework for its thermodynamic characterization. This is achieved by presenting a comparative analysis of available experimental and computational data for furan and its other methylated derivatives, namely 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691). Furthermore, this document outlines the detailed experimental and computational protocols necessary to determine the key thermodynamic parameters for 3,4-dimethylfuran, thereby providing a clear roadmap for future research in this area.

Introduction to the Thermodynamic Stability of Furan and its Derivatives

The thermodynamic stability of a molecule is quantified by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard entropy (S°). The enthalpy of formation indicates the heat change when a compound is formed from its constituent elements in their standard states. A more negative value signifies greater energetic stability. The Gibbs free energy of formation combines enthalpy and entropy, providing a measure of the spontaneity of formation and the overall stability of a compound under standard conditions.

The furan ring possesses a significant degree of aromaticity, which contributes to its relatively high thermodynamic stability compared to its non-aromatic counterparts. The substitution of hydrogen atoms with methyl groups on the furan ring can influence its thermodynamic stability through inductive effects and hyperconjugation. Understanding these effects is crucial for predicting the behavior of substituted furans in chemical reactions and biological systems.

Quantitative Thermodynamic Data for Furan and Methylated Derivatives

| Compound | Chemical Formula | Structure | ΔfH° (298.15 K, gas) - Calculated (kJ/mol) | ΔfH° (298.15 K, gas) - Experimental (kJ/mol) |

| Furan | C4H4O | -34.8 ± 3.0[1] | -34.7 ± 0.8[1] | |

| 2-Methylfuran | C5H6O | -80.3 ± 5.0[1] | -76.4 ± 1.2[1] | |

| 2,5-Dimethylfuran | C6H8O | -124.6 ± 6.0[1] | -128.1 ± 1.1[1] | |

| 3,4-Dimethylfuran | C6H8O | Not Available | Not Available |

Data from high-level ab initio thermochemical techniques (Feller-Petersen-Dixon method) are presented to ensure internal consistency.

The data clearly indicates that the addition of methyl groups to the furan ring leads to a more negative enthalpy of formation, signifying increased thermodynamic stability. This trend suggests that 3,4-dimethylfuran would also be more stable than furan and 2-methylfuran.

Experimental Protocols for Determining Thermodynamic Properties

To address the current data gap for 3,4-dimethylfuran, the following established experimental protocols can be employed.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary technique for determining the standard enthalpy of formation of organic compounds.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity 3,4-dimethylfuran is placed in a sample holder within a bomb calorimeter.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of 3,4-dimethylfuran yields carbon dioxide and water. C₆H₈O(l) + 8O₂(g) → 6CO₂(g) + 4H₂O(l)

-

Temperature Measurement: The heat released during combustion is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of CO₂ and H₂O.

Calvet Microcalorimetry for Enthalpy of Vaporization

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization of liquid 3,4-dimethylfuran is required.

Methodology:

-

Sample Introduction: A small, accurately weighed sample of 3,4-dimethylfuran is introduced into the calorimeter.

-

Vaporization: The sample is vaporized under a controlled vacuum at a constant temperature.

-

Heat Flow Measurement: The heat absorbed during the phase transition from liquid to gas is measured by the Calvet microcalorimeter.

-

Calculation: The molar enthalpy of vaporization is calculated from the measured heat flow and the amount of sample vaporized.

Computational Protocols for Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for calculating the electronic structure and energetic properties of molecules.

Methodology:

-

Geometry Optimization: The three-dimensional structure of 3,4-dimethylfuran is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energy of the optimized structure is calculated.

-

Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. By calculating the enthalpy of reaction for an isodesmic reaction involving 3,4-dimethylfuran and molecules with well-established experimental enthalpies of formation, a more reliable value for the enthalpy of formation of 3,4-dimethylfuran can be derived.

High-Level Ab Initio Methods (e.g., G4 Theory)

Gaussian-4 (G4) theory and similar composite methods provide highly accurate calculations of thermodynamic data.

Methodology:

G4 theory involves a series of well-defined ab initio calculations at different levels of theory and with different basis sets. The results are then combined in an additive manner to extrapolate to a high level of accuracy, yielding reliable values for the enthalpy of formation.

Visualizations

Experimental Workflow for Thermodynamic Characterization

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Computational Workflow for Thermodynamic Prediction

Caption: Computational workflow for predicting the enthalpy of formation.

Conclusion and Future Outlook

The thermodynamic stability of the 3,4-dimethylfuran ring is a fundamental property that has yet to be experimentally determined. This guide has provided a comprehensive framework for understanding and determining this crucial parameter. By leveraging comparative data from furan and its other methylated isomers, and by outlining detailed experimental and computational protocols, a clear path forward for the characterization of 3,4-dimethylfuran is established. The determination of its thermodynamic properties will be invaluable for researchers in medicinal chemistry, materials science, and chemical engineering, enabling a more profound understanding of its reactivity, stability, and potential applications. It is anticipated that future studies will fill the existing data gap, leading to a more complete thermochemical database for furan derivatives.

References

Solubility of 3,4-Dimethylfuran in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylfuran is a heterocyclic organic compound with a five-membered aromatic ring containing four carbon atoms and one oxygen atom, substituted with two methyl groups. Its chemical structure influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of 3,4-Dimethylfuran is critical for a wide range of applications, including its use as a reactant, intermediate, or potential biofuel additive. This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylfuran, including qualitative data, a detailed experimental protocol for quantitative determination, and a workflow for solubility assessment.

Predicted Solubility Profile

Based on the principle of "like dissolves like," 3,4-Dimethylfuran, a relatively nonpolar ether, is expected to be miscible with a variety of common organic solvents. The presence of the furan (B31954) ring and methyl groups contributes to its nonpolar character.

Data on the Solubility of 3,4-Dimethylfuran

Quantitative solubility data for 3,4-Dimethylfuran in a wide range of organic solvents is not extensively available in public literature. However, based on its chemical structure and information on related furan derivatives, a qualitative and predicted solubility profile can be compiled.

| Solvent Class | Solvent Name | Predicted Solubility | Notes |

| Alcohols | Methanol | Soluble | The hydroxyl group of alcohols can engage in dipole-dipole interactions, but the overall nonpolar character of 3,4-dimethylfuran suggests good solubility. |

| Ethanol (B145695) | Soluble[1] | Similar to methanol, ethanol is a polar protic solvent, but the alkyl chain allows for interaction with the nonpolar furan derivative. | |

| Ethers | Diethyl Ether | Miscible[1] | As both are ethers, they are expected to be fully miscible due to similar intermolecular forces. |

| Tetrahydrofuran (THF) | Miscible | THF is a cyclic ether with similar properties to 3,4-dimethylfuran, predicting high miscibility. | |

| Halogenated Solvents | Dichloromethane | Soluble | The polarity of chlorinated solvents is suitable for dissolving moderately nonpolar compounds like 3,4-dimethylfuran. |

| Chloroform (B151607) | Soluble[1] | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. | |

| Aromatic Hydrocarbons | Toluene (B28343) | Miscible | The nonpolar aromatic nature of toluene makes it an excellent solvent for other nonpolar and aromatic compounds. |

| Benzene (B151609) | Miscible | Similar to toluene, benzene is expected to be fully miscible with 3,4-dimethylfuran. | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar solvent that is effective at dissolving many organic compounds. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a broad spectrum of organic molecules. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. | |

| Water | Water | Insoluble[1] | The nonpolar nature of 3,4-dimethylfuran results in poor solubility in the highly polar water. Estimated water solubility is approximately 956.1 mg/L. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of 3,4-Dimethylfuran in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is suitable for determining the concentration of a saturated solution at a specific temperature.

Materials and Equipment

-

3,4-Dimethylfuran (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (compatible with the solvent and with a pore size of 0.45 µm or smaller)

-

Glass syringes

-

Oven for drying glassware

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

Dessicator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dimethylfuran to a vial containing a known volume or mass of the selected organic solvent. The presence of a separate, undissolved phase of 3,4-Dimethylfuran is essential to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, cease agitation and allow the undissolved 3,4-Dimethylfuran to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets of 3,4-Dimethylfuran.

-

-

Quantification (Gravimetric Method):

-

Determine the mass of the filtered saturated solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a controlled temperature. Ensure the temperature is low enough to prevent the evaporation of the less volatile 3,4-Dimethylfuran.

-

Once the solvent has been removed, place the vial in an oven at a temperature slightly above the boiling point of the solvent but well below the boiling point of 3,4-Dimethylfuran to remove any residual solvent.

-

Cool the vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,4-Dimethylfuran by subtracting the initial mass of the empty vial from the final constant mass of the vial containing the solute residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved 3,4-Dimethylfuran from the total mass of the filtered saturated solution.

-

Express the solubility as grams of 3,4-Dimethylfuran per 100 grams of solvent or in other desired units (e.g., g/L, mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 3,4-Dimethylfuran.

Caption: Experimental workflow for determining the solubility of 3,4-Dimethylfuran.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of 3,4-Dimethylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylfuran is a heterocyclic organic compound that has been identified as a volatile component in various natural and processed sources. This technical guide provides a comprehensive overview of the discovery of furan (B31954) compounds, the natural occurrence of 3,4-Dimethylfuran, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the chemistry and biological relevance of substituted furans.

Discovery and Historical Context of Furan Compounds

The history of furan chemistry dates back to the late 18th century. The first furan derivative, 2-furoic acid, was isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid.[1] This was followed by the discovery of furfural (B47365) by Johann Wolfgang Döbereiner in 1831.[2] The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870.[2] The general class of compounds containing a furan ring is named after the Latin word "furfur," which means bran, from which furfural was first isolated.[2]

The synthesis of substituted furans, including dimethylfurans, was significantly advanced by the development of the Paal-Knorr synthesis in 1884, independently reported by German chemists Carl Paal and Ludwig Knorr.[3] This method, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a cornerstone for the synthesis of furans, pyrroles, and thiophenes.[3][4][5]

Natural Occurrence of 3,4-Dimethylfuran

3,4-Dimethylfuran is a naturally occurring volatile organic compound found in a variety of sources, including essential oils and thermally processed foods. Its presence contributes to the overall aroma profile of these products.

Occurrence in Essential Oils

While comprehensive quantitative data for 3,4-Dimethylfuran in a wide range of essential oils is not extensively documented in readily available literature, furan derivatives are known constituents of many essential oils.[6][7] The analysis of essential oils is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the identification and quantification of volatile compounds.[6][7][8]

Occurrence in Thermally Processed Foods

Furan and its alkylated derivatives, including dimethylfurans, are known to form during the thermal processing of food through the Maillard reaction and the thermal degradation of carbohydrates, amino acids, and unsaturated fatty acids.[9][10][11]

Table 1: Quantitative Data on the Occurrence of Furan and Methylated Derivatives in Coffee

| Compound | Sample Type | Concentration | Reference |

| Furan | Brewed Coffee (Fully Automatic Machine) | 99.05 µg/L | [12][13] |

| 2-Methylfuran | Brewed Coffee (Fully Automatic Machine) | 263.91 µg/L | [12] |

| 3-Methylfuran | Brewed Coffee (Fully Automatic Machine) | 13.15 µg/L | [12] |

| 2,5-Dimethylfuran | Brewed Coffee (Fully Automatic Machine) | 8.44 µg/L | [12] |

| 2-Methylfuran | Ground Coffee (Regular) | 9470 ng/g | [14] |

| 3-Methylfuran | Ground Coffee (Regular) | 447 ng/g | [14] |

| Furan | Canned Meat | 32.16 ng/g | [15] |

| Furan | Canned Fish | 29.40 ng/g | [15] |

Note: Specific quantitative data for 3,4-Dimethylfuran in these sources is limited in the reviewed literature.

Experimental Protocols

Synthesis of 3,4-Dimethylfuran via Paal-Knorr Synthesis

The Paal-Knorr synthesis is the most common and versatile method for preparing substituted furans from 1,4-dicarbonyl compounds.[3][4][5]

Reaction Scheme:

Caption: Paal-Knorr synthesis of 3,4-Dimethylfuran.

Materials:

-

3,4-Dimethyl-2,5-hexanedione (1,4-dicarbonyl precursor)

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or sulfuric acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3,4-dimethyl-2,5-hexanedione (1.0 equivalent).

-

Dissolve the starting material in anhydrous toluene to a concentration of approximately 0.1 M.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for several hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the cessation of gas evolution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation.[16]

Isolation and Analysis of 3,4-Dimethylfuran from Natural Sources

The standard method for the analysis of volatile compounds like 3,4-Dimethylfuran from complex matrices such as food and essential oils is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[15][17]

Experimental Workflow:

Caption: Workflow for GC-MS analysis of volatile furans.

Materials:

-

Homogenized sample (e.g., ground coffee, essential oil dilution)

-

Headspace vials with septa

-

SPME fiber (e.g., Carboxen/PDMS)

-

Internal standard (e.g., deuterated furan)

-

Saturated sodium chloride solution (to increase volatility)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Weigh a precise amount of the homogenized sample into a headspace vial. For solid samples, add a saturated NaCl solution to facilitate the release of volatiles. Add a known amount of an appropriate internal standard.

-

Headspace SPME: Seal the vial and place it in an autosampler or a heating block. Incubate the sample at a specific temperature (e.g., 50-60 °C) for a set time (e.g., 20-30 minutes) to allow the volatiles to equilibrate in the headspace.[15] Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the compounds of interest.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: Identify 3,4-Dimethylfuran by comparing its mass spectrum and retention time with that of an authentic standard. Quantify the compound using a calibration curve prepared with standards and the internal standard.[14]

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of furan and some of its derivatives, specific studies on the signaling pathways affected by 3,4-Dimethylfuran are limited. However, general trends observed for furan compounds can provide insights.

Furan itself is known to be hepatotoxic and carcinogenic in rodents, with its toxicity mediated by its metabolic activation by cytochrome P450 enzymes to the reactive metabolite, cis-2-butene-1,4-dial.[10] This metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage.

Some natural furan derivatives have been shown to possess anti-inflammatory and antimicrobial effects.[18] These effects are thought to be mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways.[18]

Logical Relationship of Furan Toxicity:

Caption: Metabolic activation and toxicity pathway of furan.

Further research is needed to elucidate the specific biological activities and molecular targets of 3,4-Dimethylfuran.

Conclusion

3,4-Dimethylfuran is a naturally occurring furan derivative found in various food and plant sources. While its discovery is intertwined with the broader history of furan chemistry, specific details on its initial isolation are not well-documented. Its synthesis can be reliably achieved through the Paal-Knorr synthesis, and its analysis in complex matrices is performed using HS-SPME-GC-MS. Although quantitative data for this specific isomer are not as abundant as for other furans, its presence is noted in thermally processed foods. The biological activities and the specific signaling pathways modulated by 3,4-Dimethylfuran remain an area for further investigation, though insights can be drawn from the known effects of other furan derivatives. This guide provides a foundational understanding for researchers to further explore the chemical and biological significance of 3,4-Dimethylfuran.

References

- 1. benchchem.com [benchchem.com]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 8. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of consumer behavior on furan and furan-derivative exposure during coffee consumption. A comparison between brewing methods and drinking preferences [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Investigation on Furan Levels in Pressure-Cooked Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]